5'-Tosyladenosine
Overview
Description
Synthesis Analysis
5'-Tosyladenosine is synthesized through the reaction of adenosine with tosyl chloride or sodium p-toluenesulfinate, leading to the selective tosylation of the 5' hydroxyl group. This modification facilitates further chemical transformations not possible with the parent nucleoside. An example of its utility is demonstrated in the partial synthesis of Vitamin B12 coenzyme analogues, where 5'-tosyladenosine serves as a precursor in cobalt-carbon bond formation processes (Smith et al., 1962).
Molecular Structure Analysis
The introduction of the tosyl group at the 5' position of adenosine significantly alters the molecular structure and, consequently, the reactivity and interaction capabilities of the molecule. The structure of 5'-Tosyladenosine has been characterized in detail through various spectroscopic and crystallographic techniques. These studies highlight the importance of the tosyl group in facilitating interactions and reactions that are otherwise not feasible with unmodified adenosine.
Chemical Reactions and Properties
5'-Tosyladenosine participates in a variety of chemical reactions, leveraging the tosyl group's reactivity. This includes nucleophilic substitutions and serves as a stepping stone for further derivatization into more complex molecules. Its chemical properties are pivotal in the synthesis of coenzyme analogues and in studies aiming to elucidate the mechanisms of enzymatic reactions involving adenosine derivatives.
Physical Properties Analysis
The modification of adenosine to form 5'-Tosyladenosine impacts its physical properties, such as solubility, melting point, and stability. These changes are crucial for its application in synthetic chemistry, as they can influence the conditions under which 5'-Tosyladenosine can be used and stored. Understanding these properties is essential for designing experiments and processes that involve this compound.
Chemical Properties Analysis
The chemical properties of 5'-Tosyladenosine, including its reactivity, stability under various conditions, and interactions with other molecules, are central to its applications in synthetic and medicinal chemistry. The tosyl group significantly expands the chemical versatility of adenosine, making 5'-Tosyladenosine a valuable intermediate in the synthesis of numerous nucleoside analogues and biomolecules.
- (Smith et al., 1962)
- (Bandara & Bernofsky, 1990)
Scientific Research Applications
Study of Mesopores in Zeolites : 5'-Tosyladenosine has been used in the study of mesopores in ZSM-5 zeolites with hierarchical porous structures (Liu et al., 2008).
Synthesis of Furanose and Pyranose Derivatives : It is instrumental in the synthesis of various furanose and pyranose derivatives, such as 9-(5-O-TPS-2-deoxy-beta-D-threo-pentofuranosyl)adenine (Robins et al., 2007).
Partial Synthesis of Vitamin B12 Coenzyme : 5'-Tosyladenosine is used in the partial synthesis of vitamin B12 coenzyme and its analogs (Smith et al., 1962).
Precursor to Ara-A : It acts as a precursor to 9-α -D-arabinofuranosyladenine (ara-A), a potent inhibitor of cyclooxygenase (Divakar & Reese, 1980).
Synthesis of Oligo 5'-Deoxy-5'-Thiodeoxyribonucleotides : 5'-O-tosylthymidine 3'-S-2-cyanoethyl phosphorothioate, derived from 5'-Tosyladenosine, is used in the synthesis of these oligonucleotides (Kresse et al., 1975).
Medical Applications : It displays potent activity at nanomolar concentrations against human colon carcinoma cell lines, suggesting potential medical applications (Bzeih et al., 2017).
Formation from Adenosine : 2′-O-Tosyladenosine, a derivative, can be easily formed from adenosine and sodium p-toluenesulfinate, demonstrating its synthetic accessibility (Bandara & Bernofsky, 1990).
Adenosine A1 Receptor Agonists : 5'-substituted adenosine analogs, like 5'-Tosyladenosine, are high-affinity partial agonists for the adenosine A1 receptor (van der Wenden et al., 1998).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLRAROZXYOHH-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276457 | |
Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Tosyladenosine | |
CAS RN |
5135-30-8 | |
Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5135-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(toluene-4-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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